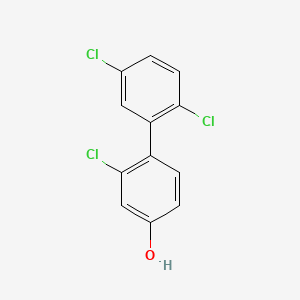

4-Hydroxy-2,2',5'-trichlorobiphenyl

概要

説明

4-Hydroxy-2,2’,5’-trichlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a member of the class of hydroxylated PCBs, which are known for their persistence in the environment and potential toxic effects. The molecular formula of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is C12H7Cl3O, and it has a molecular weight of 273.54 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2’,5’-trichlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, to produce 2,2’,5’-trichlorobiphenyl. This intermediate is then hydroxylated using a hydroxylating agent like sodium hydroxide or potassium hydroxide under controlled conditions to yield 4-Hydroxy-2,2’,5’-trichlorobiphenyl .

Industrial Production Methods

Industrial production of 4-Hydroxy-2,2’,5’-trichlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for chlorination and hydroxylation, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

4-Hydroxy-2,2’,5’-trichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

科学的研究の応用

Chemistry

- Analytical Chemistry: Used as a reference standard for detecting and quantifying PCBs in environmental samples. Its stability makes it suitable for various analytical techniques.

Biology

- Endocrine Disruption Studies: OH-PCB 30 exhibits high affinity for estrogen receptors, influencing reproductive health in wildlife and potentially humans. It has been shown to induce vitellogenin production in fish, indicating estrogenic activity .

Medicine

- Toxicological Research: Investigated for its effects on hormone-related diseases and potential therapeutic applications. Studies have indicated that prolonged exposure can lead to liver damage and other health issues .

Industrial Applications

- Material Development: Used in creating flame retardants and plasticizers due to its chemical properties. Its role as an additive in various materials is being explored .

Case Study 1: Estrogenic Activity in Fish

A study demonstrated that juvenile rainbow trout exposed to OH-PCB 30 showed increased plasma vitellogenin levels, indicating estrogenic effects. The compound was administered at varying concentrations, revealing a dose-dependent response similar to natural estrogens .

Case Study 2: Toxicological Effects on Mammals

Research highlighted the toxicological profile of OH-PCB 30 in laboratory mammals. Prolonged exposure resulted in significant liver injury and raised concerns about its carcinogenic potential following chronic exposure . This underscores the need for stringent regulations regarding PCBs.

作用機序

The mechanism of action of 4-Hydroxy-2,2’,5’-trichlorobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and oxidative stress, contributing to its toxic effects .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl

- 4-Hydroxy-2,2’,4’,5,5’-pentachlorobiphenyl

- 2,4,5-Trichlorobenzoic acid

Uniqueness

4-Hydroxy-2,2’,5’-trichlorobiphenyl is unique due to its specific chlorination pattern and hydroxyl group position, which influence its chemical reactivity and biological activity. Compared to other hydroxylated PCBs, it has distinct toxicological properties and environmental persistence .

生物活性

4-Hydroxy-2,2',5'-trichlorobiphenyl (4-OH-TCB) is a hydroxylated derivative of polychlorinated biphenyls (PCBs), characterized by its unique chlorination pattern and hydroxyl group. This compound has garnered attention due to its environmental persistence and potential toxicological effects, particularly as an endocrine disruptor. Understanding its biological activity is crucial for assessing its impact on human health and ecosystems.

- Molecular Formula : C₁₂H₇Cl₃O

- Molecular Weight : 273.54 g/mol

4-OH-TCB interacts with various biological systems primarily through its affinity for estrogen receptors. This interaction can mimic the effects of natural estrogens, leading to significant physiological changes.

Biochemical Pathways

- Estrogen Receptor Binding : 4-OH-TCB binds with high affinity to estrogen receptors, inducing estrogenic responses in target tissues.

- Uterine Contractions : Studies have shown that this compound can enhance oxytocin-induced uterine contractions in midgestation rats, indicating its potential impact on reproductive health .

- Endocrine Disruption : It has been linked to increased production of vitellogenin in fish, a protein associated with egg yolk formation, further demonstrating its estrogenic activity.

Case Studies

- Uterotropic Effects : A study demonstrated that exposure to 4-OH-TCB significantly elevated the contractile response of uterine tissues to oxytocin after prolonged exposure (42 hours) compared to controls . This effect was mediated by estrogen receptors, as evidenced by the abolition of the response when treated with tamoxifen, an estrogen receptor antagonist.

- Environmental Impact : Research indicates that 4-OH-TCB can disrupt endocrine functions in aquatic organisms, leading to reproductive anomalies and altered development patterns in species such as rainbow trout.

Biological Activity Overview

Pharmacokinetics

Understanding the pharmacokinetics of 4-OH-TCB is essential for evaluating its bioavailability and toxicological profile. The compound's persistence in the environment raises concerns about chronic exposure risks.

Major Metabolites

- Oxidation Products : Quinones and other oxidized derivatives.

- Reduction Products : Less chlorinated biphenyls.

- Substitution Products : Various biphenyl derivatives with different functional groups.

特性

IUPAC Name |

3-chloro-4-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMKFRARJMTKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202179 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-33-2 | |

| Record name | 2,2′,5′-Trichloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。